![molecular formula C18H10BrFN4O2S B2577987 (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 477298-71-8](/img/structure/B2577987.png)
(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
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Description
(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H10BrFN4O2S and its molecular weight is 445.27. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoluminescence Characteristics
This compound's derivatives exhibit notable photoluminescence characteristics. For instance, a related compound, (Z)-2-(4-Bromophenyl)-3-(4-(5-((Z)-2-cyano-2-phenylvinyl)thiophen-3-yl)-phenyl)acrylonitrile, demonstrates green fluorescence in solid state and solution under UV irradiation, with good thermal stability (Xu, Yu, & Yu, 2012).
Antifungal Applications
In the pharmaceutical domain, derivatives of this compound are synthesized for potential use as antifungal agents. Specifically, thiazoline and thiophene derivatives linked to indole moiety are prepared for their potential antifungal properties (Gomha & Abdel‐Aziz, 2012).
Nucleophilic Substitution Reactions
The compound's derivatives are used in studying nucleophilic substitution reactions, which are fundamental in organic synthesis. An example is the investigation of reactions between Z-thiophenyl 4-nitrobenzoates and X-pyridines (Koh, Han, & Lee, 1999).
Anti-Cancer Applications
Some derivatives have been found to inhibit vascular endothelial growth factor signaling, angiogenesis, and tumor growth, suggesting potential applications in cancer treatment (Wedge et al., 2002).
Aggregation Enhanced Emission Effects
Derivatives of this compound show aggregation enhanced emission (AIE) effects, significant for applications in material science. For instance, a diphenylacrylonitrile derivative exhibited distinct piezochromic behaviors under hydrostatic pressure (Ouyang et al., 2016).
Optoelectronic Applications
Thiophene dyes derived from this compound are explored for optoelectronic applications, especially for optical limiting behaviors important in protecting human eyes and optical sensors (Anandan et al., 2018).
Biomedical and Environmental Applications
Its derivatives are also used in creating multipurpose polymeric particles for drug delivery in the biomedical field and for the removal of organic contaminants in environmental applications (Sahiner, Butun, & Ilgin, 2011).
properties
IUPAC Name |
(Z)-3-(4-bromo-2-fluoroanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN4O2S/c19-13-3-6-16(15(20)7-13)22-9-12(8-21)18-23-17(10-27-18)11-1-4-14(5-2-11)24(25)26/h1-7,9-10,22H/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWPTDMROSHJBJ-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)F)/C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile |
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